2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one
Overview
Description
2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one is a useful research compound. Its molecular formula is C16H11N3O and its molecular weight is 261.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 261.090211983 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
2-Phenylpyrimido[1,2-a]benzimidazol-4(1H)-one and its derivatives are notable for their synthesis and chemical properties. The derivatives are typically prepared via cyclocondensation reactions involving 2-aminobenzimidazole with various compounds. This synthesis process is significant due to the unique chemical structure and properties of the resulting compounds. For instance, Zhang et al. (2010) reported the preparation of 2,3-diarylpyrimido[1,2-a]benzimidazole derivatives through cyclocondensation, highlighting their fluorescence properties (Zhang et al., 2010). Similarly, Karcı and Demirçalı (2006) explored the synthesis of phenylazopyrimidone dyes from 2-aminobenzimidazole, demonstrating the applicability of these compounds in dyeing and pigmentation (Karcı & Demirçalı, 2006).
Antimicrobial and Antitumor Properties
Several studies have investigated the biological activities of this compound derivatives. Abdel-Mohsen et al. (2010) synthesized a series of benzimidazole-pyrimidine conjugates, revealing their marked potency as antitumor agents against various cancer cell lines (Abdel-Mohsen et al., 2010). Pada et al. (2013) also synthesized new pyrimido[1,2-a]benzimidazoles with antimicrobial activity, indicating their potential in combating infectious diseases (Pada et al., 2013).
Applications in Material Science
The unique chemical properties of these compounds extend their applications to material science. For example, Saleh et al. (2016) synthesized a novel pyrimido[1,2-a]benzimidazole derivative and investigated its photophysical behavior, which could have implications in the development of new materials for optical applications (Saleh et al., 2016).
Corrosion Inhibition
Belkhaouda et al. (2020) explored the use of this compound as a corrosion inhibitor for carbon steel in acidic solutions. Their findings suggest its effectiveness in protecting metals, which could be beneficial in industrial applications (Belkhaouda et al., 2020).
Properties
IUPAC Name |
2-phenyl-1H-pyrimido[1,2-a]benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-15-10-13(11-6-2-1-3-7-11)18-16-17-12-8-4-5-9-14(12)19(15)16/h1-10H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBERZJLEIXBTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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